Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thiophene moiety: This step involves the alkylation of the imidazolidinone with a thiophene derivative.
Acylation reaction: The resulting intermediate is then acylated with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its potential electronic properties could be explored for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: These compounds share some structural similarities and have been studied for their biological activities.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N3O5S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H25N3O5S/c1-3-34-25(32)18-9-11-19(12-10-18)27-23(30)15-22-24(31)29(20-7-4-6-17(2)14-20)26(33)28(22)16-21-8-5-13-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
KAEYYPWUHDWNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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